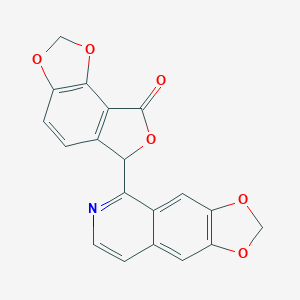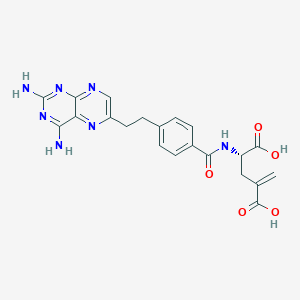
L-Mdam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Mdam is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of the well-known MDMA (3,4-methylenedioxymethamphetamine), which is a psychoactive drug. However, L-Mdam has been modified to remove the psychoactive effects and focus on its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of L-Mdam is not yet fully understood. However, it is thought to act on the serotonergic system, which is involved in regulating mood, appetite, and sleep. L-Mdam may also have an effect on the dopaminergic and noradrenergic systems, which are involved in reward and motivation.
Biochemical and Physiological Effects:
L-Mdam has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It also has antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-Mdam in lab experiments is its unique properties, which make it a useful tool for investigating the serotonergic system. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural systems.
Direcciones Futuras
There are several future directions for research on L-Mdam. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of L-Mdam and its effects on the brain. Finally, more research is needed to investigate the safety and efficacy of L-Mdam in humans.
Métodos De Síntesis
The synthesis of L-Mdam involves several steps, including the reduction of MDMA to MDA (3,4-methylenedioxyamphetamine) and subsequent substitution of the amine group with a methyl group. This results in the formation of L-Mdam, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
L-Mdam has been used in several scientific studies to investigate its potential therapeutic applications. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, L-Mdam has been investigated for its potential to treat depression and anxiety disorders.
Propiedades
Número CAS |
176857-41-3 |
|---|---|
Nombre del producto |
L-Mdam |
Fórmula molecular |
C21H21N7O5 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C21H21N7O5/c1-10(19(30)31)8-14(20(32)33)26-18(29)12-5-2-11(3-6-12)4-7-13-9-24-17-15(25-13)16(22)27-21(23)28-17/h2-3,5-6,9,14H,1,4,7-8H2,(H,26,29)(H,30,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 |
Clave InChI |
QCLDSHDOWCMFBV-AWEZNQCLSA-N |
SMILES isomérico |
C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
SMILES canónico |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
Sinónimos |
gamma-methylene-10-deazaaminopterin MDAM-mGlu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



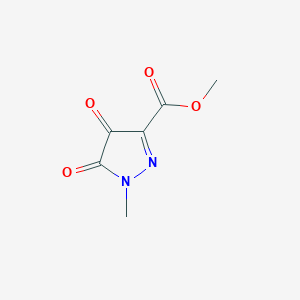
![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)

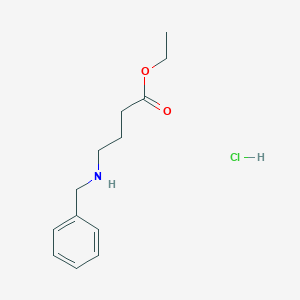
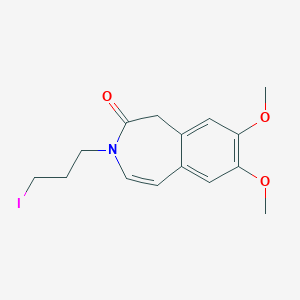
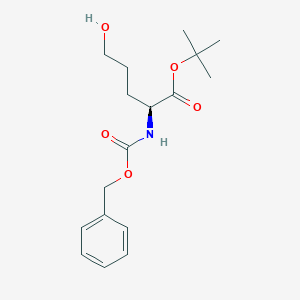
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)

